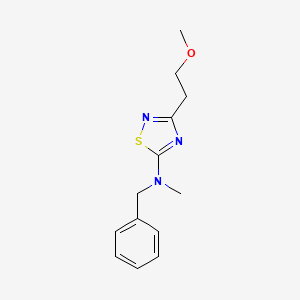
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine (TBTP) is a thiadiazole derivative that has been studied for its potential applications in the fields of synthetic chemistry, medicinal chemistry, and pharmaceutical sciences. It is an important chemical compound that has been used in the synthesis of various drugs, including anti-cancer drugs, anti-inflammatory drugs, and analgesics. TBTP has also been studied for its ability to inhibit the growth of certain bacteria and fungi. In
Applications De Recherche Scientifique
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine has been studied for its potential applications in the fields of synthetic chemistry, medicinal chemistry, and pharmaceutical sciences. It has been used in the synthesis of various drugs, including anti-cancer drugs, anti-inflammatory drugs, and analgesics. 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine has also been studied for its ability to inhibit the growth of certain bacteria and fungi. In addition, 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine has been used in the synthesis of various peptides and peptidomimetics.
Mécanisme D'action
The exact mechanism of action of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine is not yet fully understood. However, it is believed that 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine binds to the active sites of enzymes, leading to the inhibition of their activity. The inhibition of enzyme activity can lead to the inhibition of the growth of certain bacteria and fungi, as well as the inhibition of the synthesis of certain peptides and peptidomimetics.
Biochemical and Physiological Effects
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine has been studied for its ability to inhibit the growth of certain bacteria and fungi, as well as the synthesis of certain peptides and peptidomimetics. In addition, 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine has been found to have anti-inflammatory, analgesic, and anti-cancer effects in animal models. It has also been found to have neuroprotective effects in rats.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. In addition, it is a stable compound that can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. For example, the reaction conditions for its synthesis can be difficult to control, and the reaction times can be lengthy.
Orientations Futures
Given its potential applications in the fields of synthetic chemistry, medicinal chemistry, and pharmaceutical sciences, there are numerous potential future directions for the use of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine. These include the further study of its ability to inhibit the growth of certain bacteria and fungi, as well as its potential therapeutic applications. Additionally, further research could be conducted to explore the potential of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine as a drug delivery system. Finally, further research could be conducted to explore its potential applications in the synthesis of peptides and peptidomimetics.
Méthodes De Synthèse
The synthesis of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine is a multi-step process that begins with the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with 4-phenylpiperazine. The reaction proceeds through a series of steps, including the formation of a Schiff base, followed by the formation of an imine, and finally the formation of the desired product, 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine. The reaction is typically conducted in a solvent such as dimethylformamide (DMF) or acetonitrile (ACN) at a temperature of 80-100°C. The reaction is usually complete within 24 hours.
Propriétés
IUPAC Name |
2-tert-butyl-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c1-16(2,3)14-17-18-15(21-14)20-11-9-19(10-12-20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZUVNSHOOUNMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B6432282.png)
![4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B6432292.png)
![3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6432293.png)


![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-phenylpiperazine](/img/structure/B6432310.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B6432317.png)
![N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine](/img/structure/B6432336.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6432337.png)
![6,7-dimethoxy-2-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6432338.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine](/img/structure/B6432340.png)
![1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432342.png)
![1-(5-chloro-2-methylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432345.png)
![1-(2-methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B6432353.png)